N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine
Description
N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine is a complex organic compound with a unique structure that combines elements of benzothiophene, triazole, and pyrimidine
Properties
Molecular Formula |
C19H28N6S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C19H28N6S/c1-4-24(5-2)10-6-9-20-19-23-18-16(17-21-12-22-25(17)19)14-11-13(3)7-8-15(14)26-18/h12-13H,4-11H2,1-3H3,(H,20,23) |
InChI Key |
LCXLJHAZOYFTED-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NC2=C(C3=C(S2)CCC(C3)C)C4=NC=NN41 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of a suitable thiophene derivative with an appropriate aldehyde or ketone.
Construction of the Triazole Ring: This step involves the reaction of the benzothiophene derivative with hydrazine and a suitable nitrile to form the triazole ring.
Pyrimidine Ring Formation: The triazole intermediate is then reacted with a suitable amidine to form the pyrimidine ring.
Introduction of the Diethylaminopropyl Group: The final step involves the alkylation of the pyrimidine derivative with 3-(diethylamino)propyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole or pyrimidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminopropyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its complex structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a probe to study biological pathways and interactions involving benzothiophene, triazole, and pyrimidine moieties.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(diethylamino)propyl]-N-(benzothiophen-2-yl)amine
- N-[3-(diethylamino)propyl]-N-(triazolo[1,5-c]pyrimidin-5-yl)amine
- N-[3-(diethylamino)propyl]-N-(pyrimidin-5-yl)amine
Uniqueness
N-[3-(diethylamino)propyl]-N-(10-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)amine is unique due to its combination of benzothiophene, triazole, and pyrimidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
